

Application Notes and Protocols for (R)-3,3-Difluoro-cyclopentanemethanol

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Compound of Interest

Compound Name: (R)-3,3-Difluoro-cyclopentanemethanol

Cat. No.: B1404973

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Introduction: The Strategic Advantage of the Gem-Difluorocyclopentyl Moiety

In the landscape of modern medicinal chemistry, the pursuit of molecules with enhanced pharmacological profiles is a perpetual endeavor. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to modulate key physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.^{[1][2]} Among the various fluorinated motifs, the gem-difluoro-cyclopentyl group offers a unique combination of conformational rigidity and advantageous electronic properties. The building block, **(R)-3,3-Difluoro-cyclopentanemethanol**, provides a chiral, synthetically versatile entry point to this valuable scaffold.

(R)-3,3-Difluoro-cyclopentanemethanol (CAS: 1407997-85-6) is a primary alcohol featuring a cyclopentane ring geminally difluorinated at the 3-position.^{[3][4]} This structural feature imparts several desirable characteristics to molecules that incorporate it. The difluoromethylene group (CF₂) can act as a bioisostere for a carbonyl or ether linkage, influence the pK_a of neighboring functional groups through its strong inductive effect, and enhance metabolic stability by blocking potential sites of oxidation.^{[1][5]} Furthermore, the cyclopentyl ring itself offers a three-dimensional scaffold that can effectively explore chemical space, a desirable trait in fragment-based drug discovery.^[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of **(R)-3,3-Difluoro-cyclopentanemethanol** as a building block in organic synthesis. We will delve into its key physicochemical properties and provide detailed, field-proven protocols for its conversion into valuable synthetic intermediates through oxidation, etherification, and esterification reactions.

Physicochemical Properties and Their Implications in Drug Design

The decision to incorporate the (R)-3,3-difluoro-cyclopentyl moiety into a lead compound is often driven by the desire to fine-tune its drug-like properties. Below is a summary of the key physicochemical parameters influenced by gem-difluorination and their relevance in medicinal chemistry.

Property	Impact of Gem-Difluorination	Rationale and Significance in Drug Discovery
Metabolic Stability	Generally increased or unaffected. [1] [5]	The C-F bond is significantly stronger than the C-H bond, making the difluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to improved oral bioavailability and a longer in vivo half-life.
Lipophilicity (LogP)	Complex trends; can increase or decrease depending on the molecular context. [5] [7]	The CF ₂ group can either increase or decrease lipophilicity depending on the overall molecular structure and intramolecular interactions. This allows for fine-tuning of a compound's solubility and permeability profile.
Acidity/Basicity (pKa)	Influenced by the inductive effect of the fluorine atoms. [1]	The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic protons and decrease the pKa of conjugate acids of nearby basic groups. This can be used to modulate the ionization state of a drug at physiological pH, impacting its target engagement and pharmacokinetic properties.
Conformational Preference	Can introduce conformational constraints and influence the geometry of adjacent functional groups. [8]	The gem-difluoro group can alter the puckering of the cyclopentane ring and influence the preferred orientation of substituents,

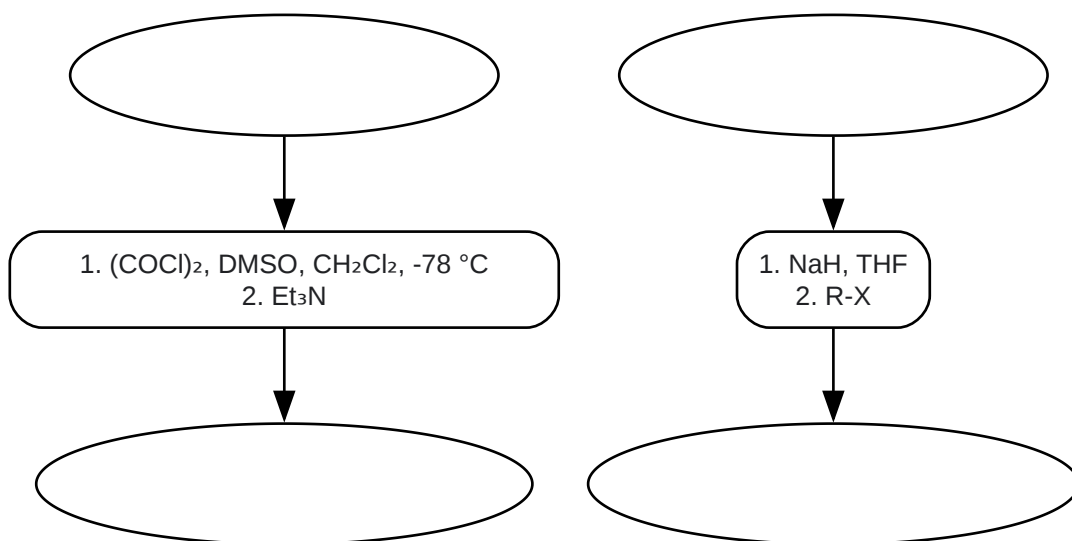
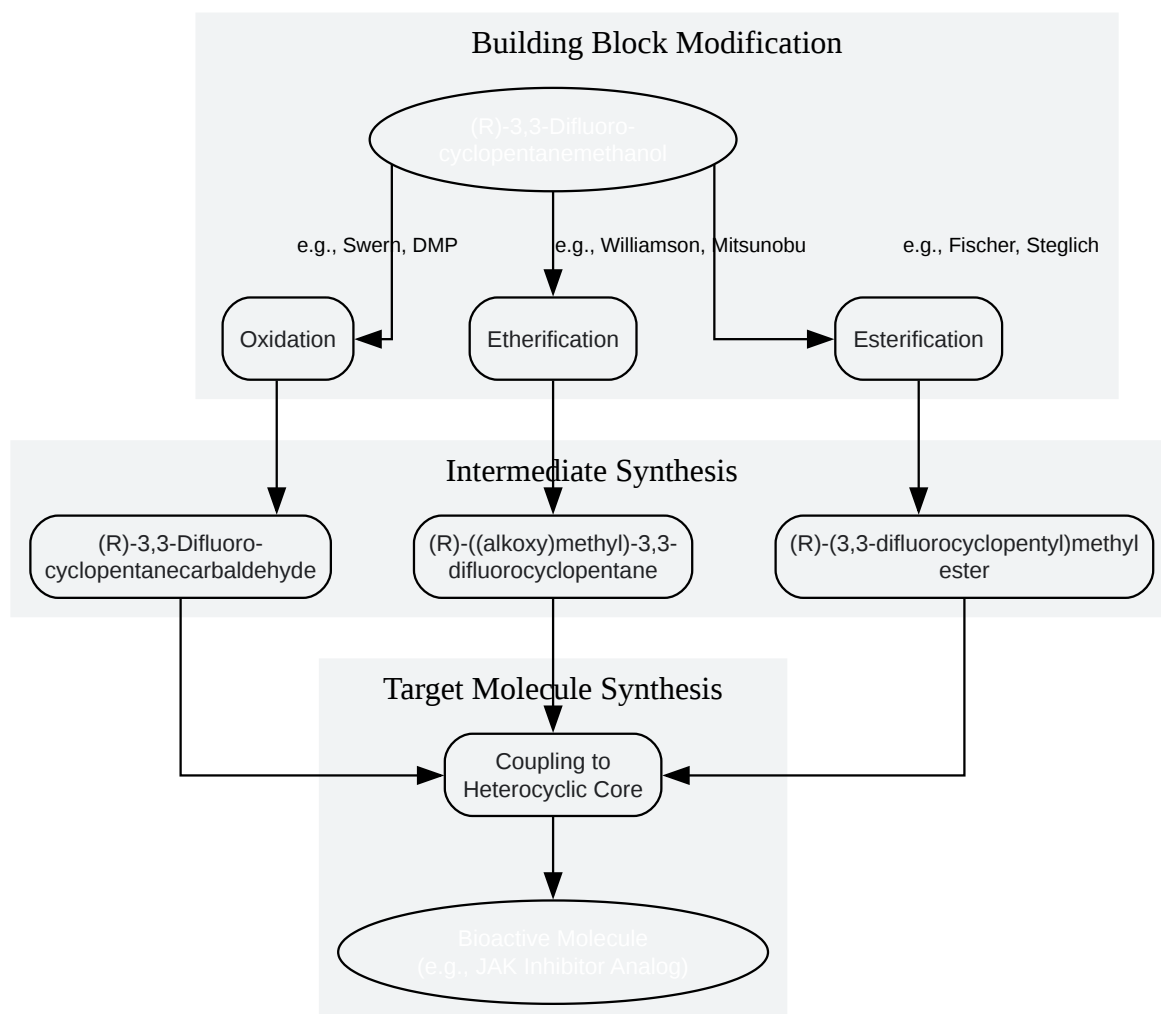
which can be exploited to optimize binding to a biological target.

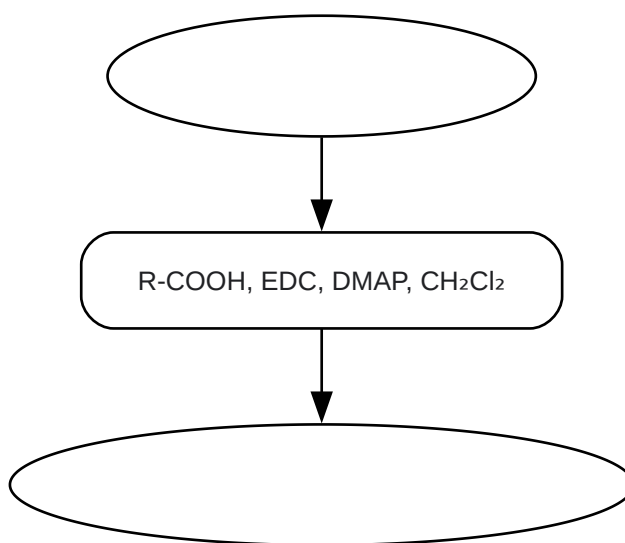
Application in Drug Discovery: A Case Study in Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that are implicated in a variety of inflammatory and autoimmune diseases, as well as some cancers.[2][9] As such, JAK inhibitors have emerged as a significant class of therapeutics.[8][10] Several approved and investigational JAK inhibitors feature cyclic scaffolds, and the introduction of fluorine is a common strategy to enhance their pharmacological properties.[11][12]

The (R)-3,3-difluoro-cyclopentylmethyl moiety can be envisioned as a valuable component in the design of novel JAK inhibitors. For instance, it can be incorporated as a substituent on the core heterocycle of these inhibitors, where the gem-difluoro group can enhance metabolic stability and modulate binding interactions within the ATP-binding site of the kinase.

The following diagram illustrates a generalized workflow for the utilization of **(R)-3,3-Difluoro-cyclopentanemethanol** in the synthesis of analogs of JAK inhibitors.





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